N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide
Description
Chemical Identification and Structural Characterization
IUPAC Nomenclature and Systematic Naming Conventions
The systematic IUPAC name for this compound is (9Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide . This nomenclature reflects:
- A Z-configured double bond at the 9th carbon of the 18-carbon oleic acid chain.
- A dopamine moiety (3,4-dihydroxyphenethylamine) linked via an amide bond to the fatty acid.
- The primary amide functional group (-CONH-) connecting the two subunits.
Alternative designations include N-oleoyl dopamine and OLDA, though systematic naming avoids ambiguity in chemical communication.
Molecular Geometry and Stereochemical Considerations
The molecule exhibits three critical structural domains (Fig. 1):
- Oleic acid backbone : An 18-carbon chain with a cis double bond (C9–C10), inducing a 30° bend that enhances membrane permeability.
- Amide linkage : A planar sp²-hybridized carbonyl group (C=O bond length: ~1.23 Å; C–N bond length: ~1.33 Å), enabling hydrogen bonding with biological targets.
- Dopamine subunit : A catechol ring (1,2-dihydroxybenzene) with ortho-dihydroxyl groups capable of redox cycling and metal chelation.
Stereochemical features :
- The Z configuration of the C9–C10 double bond prevents tight alkyl chain packing, increasing fluidity.
- Free rotation around the C7–C8 single bond allows conformational flexibility in the fatty acid tail.
Spectroscopic Profiling
Table 1: Key Spectroscopic Data for N-Oleoyldopamine
| Technique | Observed Signals | Functional Group Assignment |
|---|---|---|
| ¹H NMR | δ 6.65–6.75 (m, 3H, aromatic), δ 5.30 (m, 2H, CH=CH), δ 3.40 (q, 2H, NHCH₂) | Catechol protons, olefinic protons, amide |
| ¹³C NMR | δ 173.2 (C=O), δ 131.5 (CH=CH), δ 115–120 (aromatic C-OH) | Amide carbonyl, unsaturated carbons |
| IR (cm⁻¹) | 3300 (O–H stretch), 1650 (amide I), 1550 (amide II), 720 (cis CH=CH bend) | Hydroxyl, amide, double bond |
| MS (ESI+) | m/z 418.3 [M+H]⁺, 440.3 [M+Na]⁺, 856.6 [2M+H]⁺ | Molecular ion and adducts |
Nuclear Magnetic Resonance (NMR) :
- Aromatic protons (δ 6.65–6.75) confirm the catechol structure, while olefinic protons (δ 5.30) verify the Z-configuration.
- The amide NH proton appears as a broad singlet at δ 7.20–7.40 (temperature-dependent).
Mass Spectrometry :
Crystallographic Analysis and Solid-State Properties
Crystallographic data for OLDA remains unreported, likely due to challenges in obtaining single crystals of sufficient quality. However, computational modeling predicts:
- Packing arrangement : Alternating hydrophobic (oleoyl) and hydrophilic (catechol) layers stabilized by van der Waals forces and hydrogen bonds.
- Melting point : Estimated at 98–102°C based on analogous fatty acid amides.
- Solubility : Lipophilic (logP ≈ 6.2), soluble in DMSO (>50 mg/mL) and ethanol (>20 mg/mL), insoluble in water.
Properties
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h9-10,18-19,22,28-29H,2-8,11-17,20-21H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBPLXNESPTPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Protocol
The primary method for synthesizing OLDA involves the coupling of oleoyl chloride with 3,4-dihydroxyphenethylamine under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 3,4-dihydroxyphenethylamine attacks the electrophilic carbonyl carbon of oleoyl chloride, releasing hydrochloric acid (HCl) as a byproduct. Triethylamine (Et₃N) is typically added to neutralize HCl, driving the reaction to completion.
Reaction Scheme :
Key parameters include:
-
Molar ratio : A 1:1.2 molar ratio of oleoyl chloride to amine ensures excess amine for complete conversion.
-
Solvent : Dichloromethane (CH₂Cl₂) is preferred due to its ability to dissolve both reactants and byproducts.
-
Temperature : The reaction is conducted at room temperature (20–25°C) under inert atmosphere to prevent oxidation of the catechol group.
Alternative Amidation Strategies
While the primary method uses oleoyl chloride, alternative approaches include:
-
In situ activation of oleic acid : Using oxalyl chloride to generate oleoyl chloride directly from oleic acid before introducing the amine.
-
Solid-phase synthesis : Immobilizing the amine on resin to simplify purification, though this method is less documented for OLDA.
Reaction Optimization and Yield Enhancement
Stoichiometric Adjustments
Increasing the amine-to-acyl chloride ratio beyond 1:1.2 marginally improves yield (from 88% to 97%) but complicates purification due to excess unreacted amine.
Solvent and Base Selection
-
Base : Triethylamine outperforms weaker bases (e.g., pyridine) in HCl scavenging, achieving >95% conversion.
-
Solvent polarity : Polar aprotic solvents like dimethylformamide (DMF) were tested but resulted in lower yields (≤75%) due to side reactions.
Table 1: Solvent and Base Impact on Reaction Yield
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| CH₂Cl₂ | Et₃N | 97 | 99 |
| DMF | Et₃N | 75 | 85 |
| THF | Pyridine | 68 | 78 |
Purification and Characterization
Chromatographic Purification
Crude OLDA is purified via silica gel column chromatography using gradient elution:
Spectroscopic Characterization
-
¹H-NMR (CDCl₃) : Key signals include δ 6.81 (d, J=8.0 Hz, H-5″), 6.75 (d, J=2.0 Hz, H-2″), and 5.38 (m, H-9, -10 of oleoyl chain).
-
HR-MS : Observed m/z 417.3243 (calculated for C₂₆H₄₃NO₃: 417.3243).
Table 2: Key ¹H-NMR Assignments for OLDA
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 6.81 | d (J=8.0 Hz) | H-5″ of catechol |
| 6.75 | d (J=2.0 Hz) | H-2″ of catechol |
| 5.38 | m | Olefinic H-9 and H-10 |
| 2.16 | t (J=7.6 Hz) | α-CH₂ to carbonyl |
Research Findings and Methodological Insights
Isomeric Purity Control
The (Z)-isomer specificity is ensured by using (Z)-oleoyl chloride, verified via ¹H-NMR coupling constants (J=10.2 Hz for trans vs. J=8.0 Hz for cis). Contamination with (E)-isomers reduces bioactivity, necessitating rigorous isomer analysis during quality control.
Scalability and Reproducibility
Bench-scale synthesis (1–10 mmol) achieves consistent yields (95–97%), but kilogram-scale production faces challenges in:
Chemical Reactions Analysis
Types of Reactions: N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Tumor Specificity and Cytotoxicity
Recent studies have highlighted the anticancer properties of N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide. A quantitative structure–activity relationship (QSAR) analysis demonstrated that this compound exhibits moderate to potent tumor specificity (TS) against oral squamous cell carcinoma (OSCC) cell lines. The TS value was significantly higher than that of traditional chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity of this compound Compared to Other Compounds
The compound's mechanism appears to involve the induction of apoptosis in cancer cells while exhibiting lower toxicity to normal keratinocytes compared to conventional chemotherapeutics .
Case Study: Efficacy in OSCC
In a controlled study involving various oleoylamides, this compound showed significant cytotoxic effects on OSCC cell lines while sparing normal epithelial cells. The study indicated that the compound could potentially be developed into a new class of anticancer drugs with reduced side effects .
Neurobiological Applications
This compound has been identified as a ligand for the transient receptor potential vanilloid V1 (TRPV1) receptors, which play a crucial role in pain perception and neuroinflammation. Its ability to modulate these receptors suggests potential applications in treating neurological disorders .
Case Study: Effects on Locomotor Activity
In experimental models, exogenously applied N-oleoyl dopamine enhanced locomotor activity in rodents and reduced muscle rigidity induced by reserpine, indicating its neuroprotective effects mediated through dopamine pathways .
Pharmacokinetics and Stability
The stability and metabolism of this compound have been studied to understand its pharmacokinetic properties better. It has been shown to be more stable than dopamine itself under in vitro conditions, which is advantageous for therapeutic use .
Table 2: Stability Profile of this compound
| Parameter | Value |
|---|---|
| Solubility in DMSO | ~20 mg/ml |
| Stability at -20°C | ≥4 years |
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways:
Molecular Targets: The phenyl ring and amide group interact with specific enzymes and receptors.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Oleamide Family
OLDA belongs to the fatty acid amide class, which includes compounds with varying acyl chains and amine substituents. Key structural and functional differences are highlighted below:
Table 1: Structural and Functional Comparison of OLDA and Analogues
Functional Differentiation
TRPV1 Activation: OLDA’s 3,4-dihydroxyphenethyl group is critical for TRPV1 binding, mirroring capsaicin’s vanilloid motif . Analogues lacking the 3-OH group (e.g., 4-hydroxyphenethyl variant) exhibit diminished TRPV1 agonism .
Cannabinoid Receptor Affinity: OLDA’s low rCB1 affinity (Ki = 1.6 μM) contrasts with other endocannabinoids like anandamide, which exhibit dual TRPV1/CB1 activity. Structural variations in the acyl chain (e.g., saturation degree) influence this selectivity .
Physicochemical Properties: Molecular Weight and Solubility: OLDA’s higher molecular weight (417.62 vs. 339.56 for the hydroxy-1-methylethyl analogue) and polar catechol group reduce lipophilicity compared to simpler oleamides . Stability: OLDA’s requirement for -20°C storage reflects oxidative lability due to the catechol group, whereas non-catechol analogues (e.g., N-phenethyl oleamide) are more stable .
Cytotoxicity and Therapeutic Potential: A structure-activity relationship (SAR) study of 18 oleamides () suggests that hydroxylation patterns significantly modulate cytotoxicity. OLDA’s catechol group may enhance both bioactivity and oxidative stress risks, necessitating careful therapeutic evaluation .
Biological Activity
N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide, also known as OLDA (N-Oleoyldopamine), is a compound that has garnered significant attention due to its biological activities, particularly as a potent agonist for the TRPV1 receptor. This article delves into the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C26H43NO3
- Molecular Weight : 417.63 g/mol
- Purity : ≥98% (HPLC)
OLDA acts primarily as an agonist for the TRPV1 receptor (transient receptor potential vanilloid 1), which is involved in pain sensation and inflammatory responses. The effective concentration (EC50) for OLDA at the human TRPV1 receptor is approximately 36 nM, indicating its potency in activating this receptor .
1. Pain Modulation
OLDA has been shown to induce thermal hyperalgesia in animal models, signifying its role in pain pathways mediated by TRPV1 activation. This suggests potential applications in understanding pain mechanisms and developing analgesic therapies .
2. Inflammatory Response
Research indicates that OLDA can influence inflammatory processes. It has been linked to the modulation of adhesion molecules such as VCAM-1 and ICAM-1 in endothelial cells, which are critical in leukocyte adhesion and migration during inflammation. This effect is mediated through activation of PPARα (peroxisome proliferator-activated receptor-alpha), which plays a role in lipid metabolism and inflammation .
3. Cytotoxicity and Tumor Selectivity
A study evaluating various oleoylamides, including OLDA, demonstrated varying degrees of cytotoxicity against tumor cells compared to normal cells. The cytotoxicity was assessed using quantitative structure–activity relationship (QSAR) analysis. Notably, compounds with catechol moieties exhibited higher tumor selectivity compared to standard chemotherapeutics like doxorubicin .
Table 1: Summary of Biological Activities of OLDA
Case Studies
In a notable case study involving the administration of OLDA in rodent models, researchers observed significant changes in pain response and inflammatory markers. The study highlighted OLDA's potential as a therapeutic agent for managing chronic pain conditions linked to inflammation.
Q & A
Basic Research Questions
Q. What are the recommended methods to confirm the structural integrity and purity of N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide (OLDA)?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Assess purity (≥96% as per commercial standards) using reverse-phase C18 columns with UV detection at λmax ~255 nm .
- Nuclear Magnetic Resonance (NMR) : Confirm structural assignments via ¹H and ¹³C NMR, focusing on the (9Z)-olefinic bond (δ 5.3–5.4 ppm) and catechol protons (δ 6.6–6.8 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (417.62 g/mol) using electrospray ionization (ESI-MS) or MALDI-TOF .
Q. How should OLDA be stored to ensure long-term stability?
- Protocol :
- Store sealed in anhydrous conditions at -20°C to prevent oxidation of the catechol moiety and degradation of the unsaturated oleamide chain .
- Use inert gas (e.g., argon) purging for stock solutions in organic solvents (e.g., DMSO) to minimize air exposure .
Q. What safety precautions are critical when handling OLDA in laboratory settings?
- Guidelines :
- Use personal protective equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Work in a fume hood to prevent inhalation of airborne particles (H302 risk) .
- Dispose of waste via approved chemical waste protocols, avoiding drainage into water systems .
Advanced Research Questions
Q. What experimental designs are optimal for studying OLDA’s agonistic activity on TRPV1 receptors?
- Approaches :
- Calcium Imaging : Measure intracellular Ca²⁺ flux in TRPV1-transfected HEK293 cells using Fluo-4 AM dye, with capsaicin as a positive control .
- Electrophysiology : Perform patch-clamp recordings to quantify TRPV1 activation thresholds and desensitization kinetics .
- Knockout Models : Compare wild-type and TRPV1⁻/⁻ mice in behavioral assays (e.g., thermal hyperalgesia) to isolate OLDA-specific effects .
Q. How can researchers resolve contradictions in OLDA’s reported efficacy across different cellular models?
- Analytical Framework :
- Dose-Response Curves : Systematically test OLDA concentrations (0.1–100 µM) to identify model-specific EC50 variations .
- Receptor Density Analysis : Quantify TRPV1 expression levels in cell lines/tissues via Western blot or qPCR to correlate with functional responses .
- Lipidomics Profiling : Assess endogenous lipid competitors (e.g., anandamide) that may interfere with OLDA-TRPV1 binding .
Q. What in vivo methodologies are suitable for evaluating OLDA’s role in cognitive processes?
- Strategies :
- Morris Water Maze : Test spatial memory in rodents after intracerebroventricular OLDA administration, with controls for TRPV1 antagonists (e.g., capsazepine) .
- Fear Conditioning : Measure contextual memory retention and extinction dynamics .
- Microdialysis : Monitor hippocampal dopamine and glutamate levels post-OLDA treatment to link TRPV1 activation to neurotransmitter release .
Q. How can structural analogs of OLDA be synthesized to study structure-activity relationships (SAR)?
- Synthetic Routes :
- Amide Coupling : Replace the oleoyl chain with saturated (stearamide) or polyunsaturated (arachidonoyl) variants using EDC/HOBt chemistry .
- Catechol Modifications : Introduce methyl or fluoro groups to the 3,4-dihydroxyphenyl moiety to assess steric/electronic effects on TRPV1 binding .
- Isotopic Labeling : Synthesize deuterated OLDA (e.g., d4-catechol or d7-olefin) for metabolic tracing via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
